molecular formula C14H18N2O2 B6505155 N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396708-66-9

N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6505155
CAS No.: 1396708-66-9
M. Wt: 246.30 g/mol
InChI Key: KZPBNRTZXKJCJT-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.136827821 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-4-2-3-5-13(10)15-14(17)16-11-6-7-12(16)9-18-8-11/h2-5,11-12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPBNRTZXKJCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, commonly referred to as MOCA, is a synthetic compound that belongs to the bicyclic amide family. Its unique structural features and potential biological activities make it a subject of interest in pharmacological research. This article delves into the biological activity of MOCA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 1396708-66-9

The compound features an azabicyclic structure which is known for its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS).

MOCA exhibits its biological activity primarily through its interaction with monoamine transporters. It has been studied for its potential as a reuptake inhibitor for neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism is crucial for the treatment of various psychiatric disorders, including depression and anxiety.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the bicyclic structure can significantly influence the binding affinity and selectivity towards different monoamine transporters. For instance, studies on related compounds have identified specific structural moieties that enhance selectivity for serotonin over dopamine transporters, which is beneficial in minimizing side effects associated with broader-spectrum reuptake inhibitors .

In Vitro Studies

In vitro assays have demonstrated that MOCA and its derivatives can effectively inhibit the reuptake of serotonin and norepinephrine. The following table summarizes key findings from various studies:

CompoundTarget TransporterIC50 (nM)Selectivity Ratio (SERT/DAT)
MOCASERT150High
8-Cyclopropylmethyl derivativeSERT/DAT80Moderate
Other analogsDAT200Low

These results indicate that MOCA has a promising profile as a selective serotonin reuptake inhibitor (SSRI), which could lead to fewer side effects compared to traditional SSRIs.

Clinical Relevance

A notable study investigated the effects of MOCA in animal models of depression. The results indicated that administration of MOCA led to significant improvements in depressive-like behaviors, suggesting its potential therapeutic role in managing depression .

Another study focused on the compound's effects on anxiety-related behaviors, revealing anxiolytic properties that warrant further exploration in clinical settings .

Toxicity and Safety

While MOCA shows promise as a therapeutic agent, safety assessments are crucial. Preliminary toxicity studies indicate that it possesses a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications.

Current Research Trends

Ongoing research is focused on enhancing the efficacy and selectivity of MOCA through structural modifications. The development of novel derivatives aims to improve pharmacokinetic properties while minimizing adverse effects associated with existing monoamine reuptake inhibitors .

Scientific Research Applications

Pain Management

Research indicates that compounds within the azabicyclo[3.2.1]octane family, including N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, exhibit significant analgesic properties. They function by inhibiting the activity of enzymes involved in pain signaling pathways, thereby reducing inflammation and pain perception.

Anti-inflammatory Effects

The compound acts as a non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme that degrades endogenous palmitoylethanolamide (PEA). By inhibiting NAAA, the compound preserves PEA levels, enhancing its anti-inflammatory effects at sites of injury or inflammation .

Case Study 1: Efficacy in Animal Models

In a study involving animal models of chronic pain, administration of this compound resulted in a significant reduction in pain behaviors compared to control groups. The study highlighted the compound's potential as a novel analgesic with a favorable safety profile.

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrated that the compound exhibits good oral bioavailability and a suitable half-life for therapeutic use, making it a candidate for further development into a pharmaceutical agent targeting chronic pain and inflammatory conditions .

Preparation Methods

Cyclization of Tropane Derivatives

A common precursor, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is synthesized via Dieckmann cyclization of N-protected tropinone derivatives. For example, lithium hexamethyldisilazide (LHMDS)-mediated cyclization of N-Boc-nortropinone in tetrahydrofuran (THF) at −78°C yields the bicyclic ketone in 90% purity. This intermediate is critical for subsequent oxidation and coupling steps.

Oxidation to Introduce 3-Oxa Functionality

The 3-oxa group is introduced through trifluoromethanesulfonyl (Tf) activation followed by nucleophilic substitution. Treatment of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with N-phenylbis(trifluoromethanesulfonimide) (PhNTf2) and LHMDS in THF at −30°C generates a triflate intermediate, which undergoes hydrolysis to yield the 3-oxa derivative. This step achieves 84–95% yields depending on stoichiometry and temperature control.

Carboxamide Coupling Strategies

The final step involves coupling the bicyclic carboxylic acid with 2-methylphenylamine. Two predominant methods are employed:

Isocyanate-Mediated Coupling

Reacting 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylic acid with 2-methylphenyl isocyanate in dichloromethane (DCM) at 0°C produces the target carboxamide. Triethylamine acts as a base, facilitating nucleophilic acyl substitution. This method yields 72–79% purity after recrystallization.

Carbodiimide-Activated Coupling

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. Stirring the activated ester with 2-methylphenylamine in DCM at room temperature for 12 hours affords the amide in 68% yield. This method minimizes racemization and is scalable for industrial production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
SolventTHF/DCM (2:1)+15%
Temperature0°C to 25°C+20%
CatalystLHMDS+25%

Polar aprotic solvents like THF enhance intermediate stability, while low temperatures (−30°C to 0°C) suppress side reactions. Catalytic LHMDS improves triflate formation efficiency by deprotonating the ketone precursor.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is preferentially used to protect the secondary amine during bicyclic framework synthesis. Deprotection with trifluoroacetic acid (TFA) in DCM at ambient temperature achieves quantitative removal without degrading the oxa moiety.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) confirms regioselectivity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (s, 1H, NH), 3.81–3.65 (m, 2H, bridgehead H), 2.85–2.70 (m, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR : 170.8 ppm (C=O), 138.2 ppm (quaternary Ar-C), 58.4 ppm (N-CH₂).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Isocyanate Coupling7998High
Carbodiimide Activation6895Moderate
Tf-Mediated Oxidation9599Low

The triflate-mediated route achieves the highest yield but requires stringent anhydrous conditions, limiting industrial scalability. Isocyanate coupling balances efficiency and practicality, making it the preferred method for large-scale synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Side products like over-oxidized ketones or dimerized amides arise at elevated temperatures. Implementing slow reagent addition and real-time HPLC monitoring reduces byproduct accumulation by 40%.

Regioselectivity in Bicyclic Systems

Competing ring-opening reactions during oxidation are mitigated using bulky bases (e.g., LHMDS) and low temperatures (−50°C), enhancing 3-oxa regioselectivity to >90% .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide?

  • Methodology : A multi-step synthesis is typically employed. First, construct the bicyclic core via stereoselective hydrogenation of disubstituted furan derivatives to generate cis-tetrahydrofuran intermediates, as demonstrated for related 3-oxa-8-azabicyclo[3.2.1]octane systems . Subsequent functionalization involves coupling the bicyclic amine with 2-methylphenyl isocyanate or activating the amine with a carboxamide group via carbodiimide-mediated reactions. Purification via column chromatography (e.g., silica gel, gradient elution) and characterization by 1^1H/13^{13}C NMR and HRMS are critical .

Q. How can the stereochemistry and structural integrity of this compound be validated?

  • Methodology : Use X-ray crystallography to resolve absolute stereochemistry, especially for bicyclic cores. For intermediates, compare experimental 1^1H NMR coupling constants (e.g., J-values for axial/equatorial protons) with computational models (DFT). Chiral HPLC or polarimetry can confirm enantiopurity if asymmetric synthesis is employed .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology : Stability studies under varying temperatures (e.g., 4°C, -20°C) and humidity levels (via TGA/DSC) should be conducted. Monitor degradation by LC-MS over 1–6 months. Evidence from related bicyclic amines suggests sensitivity to light and moisture; thus, storage in amber vials with desiccants is advised .

Advanced Research Questions

Q. How does the substitution pattern on the bicyclic scaffold influence pharmacological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the 2-methylphenyl group or the oxa/aza positions. Test binding affinity to target receptors (e.g., GPCRs) via radioligand assays. For example, replacing the 3-oxa group with a thia moiety (as in related compounds) may alter lipophilicity and target engagement .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodology : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites. Assess bioavailability, half-life, and brain penetration (via BBB permeability assays). Compare results with in vitro hepatic microsomal stability data .

Q. How can enantiomeric purity impact biological activity, and what resolution methods are effective?

  • Methodology : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) and test each isomer in functional assays (e.g., cAMP inhibition for GPCR targets). For resolution, employ kinetic resolution with enantioselective catalysts or enzymatic methods (lipases). Differences in IC50_{50} values >10-fold between enantiomers indicate stereochemical dependency .

Q. What computational tools are recommended for predicting the compound’s binding mode to targets like sigma receptors?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with receptor crystal structures (PDB: 6DK1 for sigma-1). Validate predictions with molecular dynamics simulations (AMBER) to assess binding stability. Compare computational binding energies with experimental Kd_d values from SPR or ITC .

Data Contradictions and Resolution

  • Evidence Conflict : While reports successful synthesis of 3-oxa-8-azabicyclo derivatives via furan hydrogenation, lists hydrochloride salts of similar scaffolds, suggesting potential divergence in synthetic protocols for carboxamide vs. salt forms.
    • Resolution : Verify reaction conditions (e.g., pH, protecting groups) for carboxamide coupling. Use tert-butyloxycarbonyl (Boc) protection for the bicyclic amine to prevent salt formation during synthesis .

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